molecular formula C9H4BrClO2S B13656467 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid

4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid

Cat. No.: B13656467
M. Wt: 291.55 g/mol
InChI Key: MFSIVMFDBILUPI-UHFFFAOYSA-N
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Description

4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction allows for the formation of multisubstituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction typically requires the presence of a nucleophilic attack by sulfur or carbon on electrophilic aryne intermediates, followed by ring closure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

    Halogenating Agents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized thiophene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to diverse biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H4BrClO2S

Molecular Weight

291.55 g/mol

IUPAC Name

4-bromo-7-chloro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C9H4BrClO2S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13)

InChI Key

MFSIVMFDBILUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CSC2=C1Cl)C(=O)O)Br

Origin of Product

United States

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